molecular formula C9H11FS3 B14756820 (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane)

(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane)

Cat. No.: B14756820
M. Wt: 234.4 g/mol
InChI Key: HFMWZCVSMRANLS-UHFFFAOYSA-N
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Description

(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) is an organic compound with the molecular formula C9H11FS3 It is characterized by a benzene ring substituted with a fluorine atom and three methylsulfane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) typically involves the reaction of 2-fluorobenzene-1,3,5-triyl trihalide with methylsulfane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of halide groups with methylsulfane groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfane groups.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the original sulfane groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) involves its interaction with molecular targets through its functional groups. The fluorine atom and methylsulfane groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trifluorobenzene: Similar in structure but with three fluorine atoms instead of one.

    1,3,5-Tris(methylsulfane)benzene: Lacks the fluorine atom, affecting its chemical properties.

    2,4,6-Trifluorobenzene-1,3,5-triyl tris(methylsulfane): Contains additional fluorine atoms, altering its reactivity.

Uniqueness

(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) is unique due to the presence of both a fluorine atom and three methylsulfane groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11FS3

Molecular Weight

234.4 g/mol

IUPAC Name

2-fluoro-1,3,5-tris(methylsulfanyl)benzene

InChI

InChI=1S/C9H11FS3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3

InChI Key

HFMWZCVSMRANLS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C(=C1)SC)F)SC

Origin of Product

United States

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